![molecular formula C23H24N2O B5822970 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN is a small molecule inhibitor that targets a specific protein kinase and has been shown to exhibit promising results in various preclinical studies.
作用機序
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide is a small molecule inhibitor that targets a specific protein kinase called MNK1/2. MNK1/2 is involved in various cellular processes, including protein translation, cell proliferation, and inflammation. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide binds to the ATP-binding pocket of MNK1/2, preventing its activity and downstream signaling pathways. This results in the inhibition of protein translation, reduced cell proliferation, and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have various biochemical and physiological effects. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of these disorders.
実験室実験の利点と制限
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for MNK1/2, and its potential therapeutic applications. However, there are also some limitations to using N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in lab experiments. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established.
将来の方向性
There are several future directions for N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide research. One potential direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of MNK1/2 inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic targets and applications.
合成法
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide involves the reaction between 4-methylpiperidine and 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide. The synthesis method has been established and optimized, allowing for the efficient production of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in large quantities.
科学的研究の応用
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been extensively studied in various preclinical models, including cancer, inflammation, and neurological disorders. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase. Inflammation is a complex process involving various signaling pathways, and N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-12-14-25(15-13-17)22-9-5-4-8-21(22)24-23(26)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXZFHZHIOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
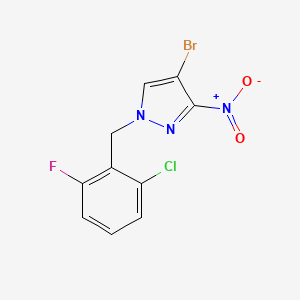
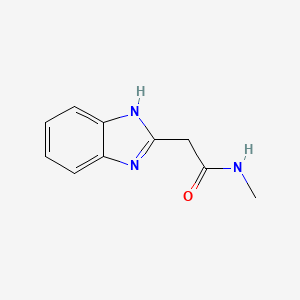
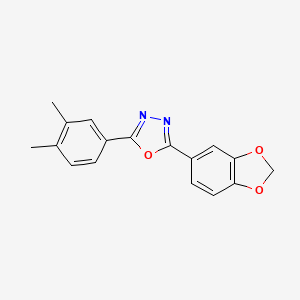
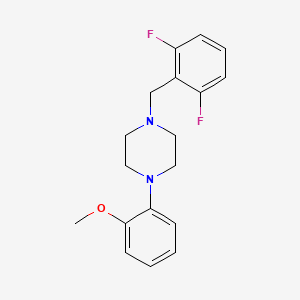
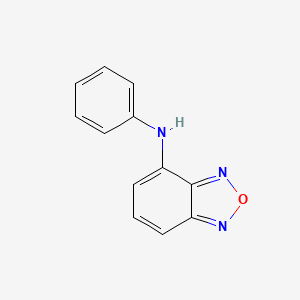
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)
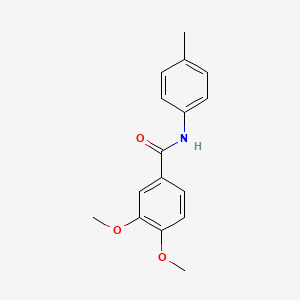
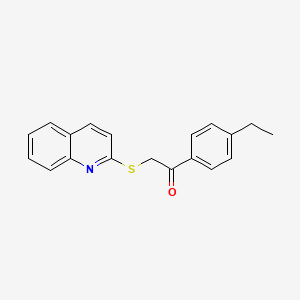
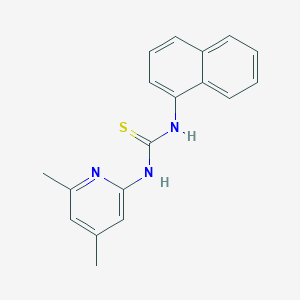
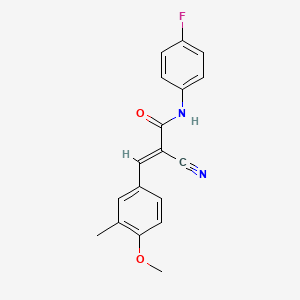
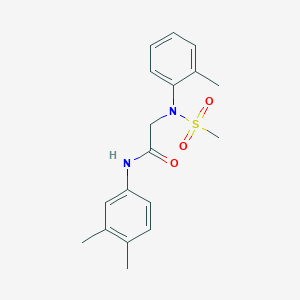
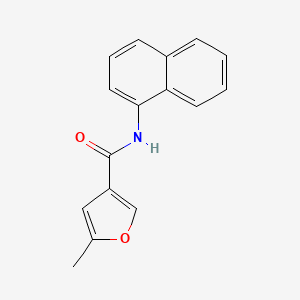
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)